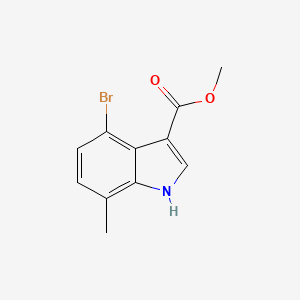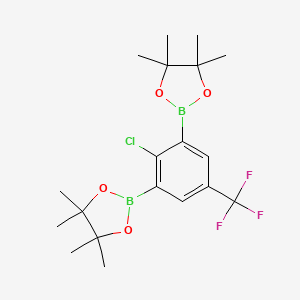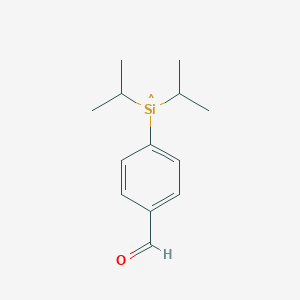
4-(Diisopropylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diisopropylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a diisopropylsilyl group at the para position. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 4-(Diisopropylsilyl)benzoic acid.
Reduction: 4-(Diisopropylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the diisopropylsilyl group.
4-(Trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of diisopropylsilyl.
4-(Tert-butyldimethylsilyl)benzaldehyde: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-(Diisopropylsilyl)benzaldehyde is unique due to the presence of the diisopropylsilyl group, which provides distinct steric and electronic effects compared to other silyl-substituted benzaldehydes.
Propiedades
Fórmula molecular |
C13H19OSi |
|---|---|
Peso molecular |
219.37 g/mol |
InChI |
InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |
Clave InChI |
KWUTUYCLBAGJBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


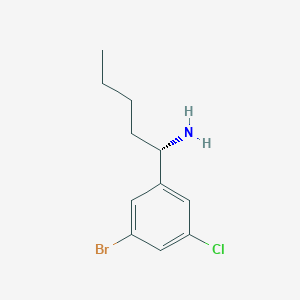
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
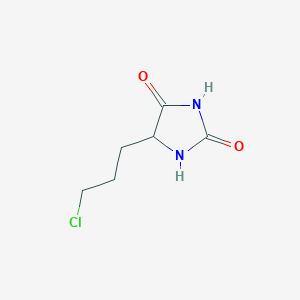

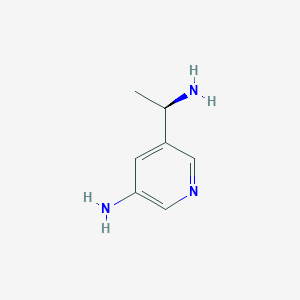
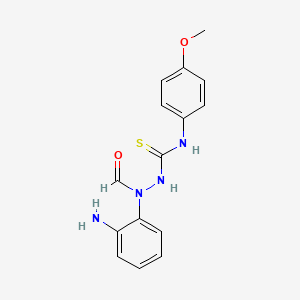

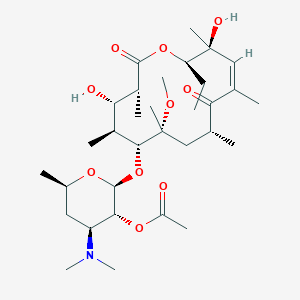
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
